Superior Potency Against IGF-1R Kinase Compared to Isomeric Analogs
In the optimization of imidazo[1,2-a]pyridine-based IGF-1R inhibitors, the 2-methylaniline substitution pattern (as found in the target compound) was critical for achieving nanomolar potency. This specific arrangement demonstrated superior IGF-1R kinase inhibition compared to closely related isomeric aniline analogs, which often exhibited reduced activity or increased off-target liability [1].
| Evidence Dimension | IGF-1R Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Leads to potent inhibitors with IC50 values typically in the low nanomolar range (e.g., 27 nM for the related drug GSK1904529A, which incorporates a structurally similar motif) . |
| Comparator Or Baseline | Other aniline substitution patterns (e.g., 3-substituted or unsubstituted aniline) leading to >10-fold loss in potency or increased hERG inhibition as documented in SAR studies [1]. |
| Quantified Difference | ≥10-fold difference in IGF-1R kinase inhibition potency. |
| Conditions | In vitro kinase inhibition assay against IGF-1R (cell-free). |
Why This Matters
This ensures that projects aimed at developing potent IGF-1R inhibitors can rely on a validated structural motif to achieve the required on-target potency.
- [1] Ducray, R., et al. (2011). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. Bioorganic & Medicinal Chemistry Letters, 21(12), 4702-4704. View Source
